

# Discovery and synthesis pathways of Atazanavir Sulfate

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## Compound of Interest

Compound Name: Atazanavir Sulfate

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An In-depth Technical Guide to the Discovery and Synthesis Pathways of **Atazanavir Sulfate**

## Executive Summary

Atazanavir, marketed as the sulfate salt under the brand name Reyataz®, is a pivotal antiretroviral agent in the management of HIV-1 infection.[1] As an azapeptide protease inhibitor, its mechanism involves the targeted inhibition of the viral protease enzyme, a critical component in the HIV life cycle.[2][3] This technical guide provides a comprehensive overview of the discovery, development, and synthetic pathways of **Atazanavir Sulfate**. It is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental methodologies, quantitative data, and visual representations of key processes to facilitate a deeper understanding of this essential medicine.

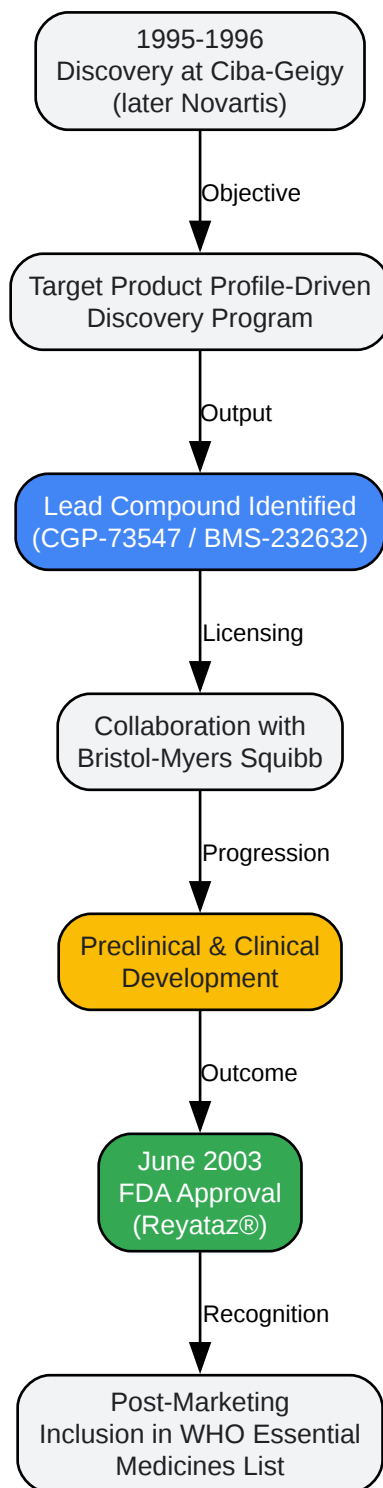
## Discovery and Development

The journey of Atazanavir began in the mid-1990s amidst the urgent need for more effective and tolerable HIV treatments. The initial discovery was made by chemists at Ciba-Geigy (which later became Novartis) in 1996.[4][5] The primary goal was to develop a protease inhibitor with an improved resistance profile and a more convenient dosing schedule compared to existing therapies.[5]

The development program established a "Target Product Profile-Driven" approach to identify compounds with superior antiviral activity, efficacy against resistant HIV strains, and a reduced pill burden.[5] The compound, initially designated BMS-232632 (and also known as CGP-

73547), was designed as a structural analog of the peptide substrate transition state that HIV protease cleaves, specifically mimicking the bond between phenylalanine and proline.[1][4]

A collaboration between Novartis and Bristol-Myers Squibb propelled the compound through further development, manufacturing, and extensive clinical trials.[4] This collaboration culminated in the U.S. Food and Drug Administration (FDA) approval of Atazanavir in June 2003, making it the first once-daily protease inhibitor for the treatment of HIV/AIDS.[5][6][7]



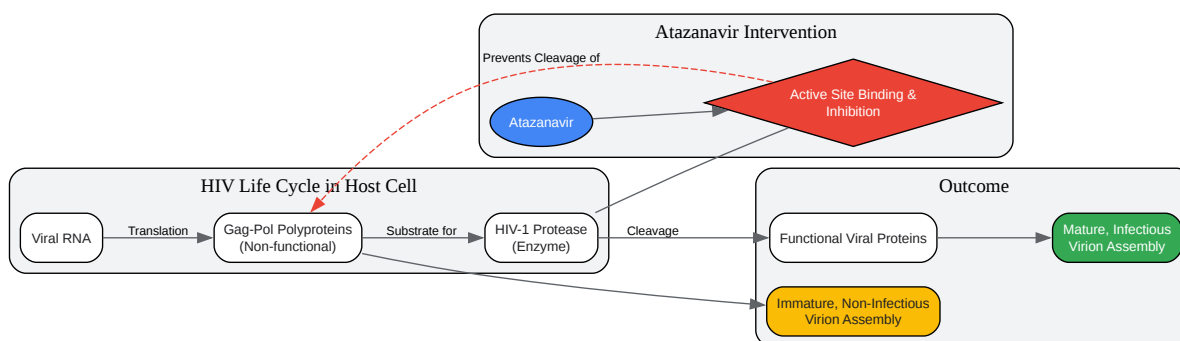
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Caption: Atazanavir Discovery and Development Timeline.

## Mechanism of Action

Atazanavir is a highly potent and selective inhibitor of the HIV-1 protease enzyme.[8] This enzyme is essential for the viral life cycle, as it cleaves newly synthesized viral polyproteins (specifically, the Gag and Gag-Pol polyproteins) into smaller, functional proteins required for the assembly of mature, infectious virions.[3][9]

The mechanism of action involves Atazanavir binding tightly to the active site of the HIV-1 protease.[10] By occupying this site, it physically blocks the natural polyprotein substrates from accessing the enzyme's catalytic machinery. This competitive inhibition prevents the proteolytic cleavage necessary for viral maturation. As a result, only immature, non-infectious viral particles are produced, leading to a significant reduction in viral load and a halt in the progression of the infection.[3][10]



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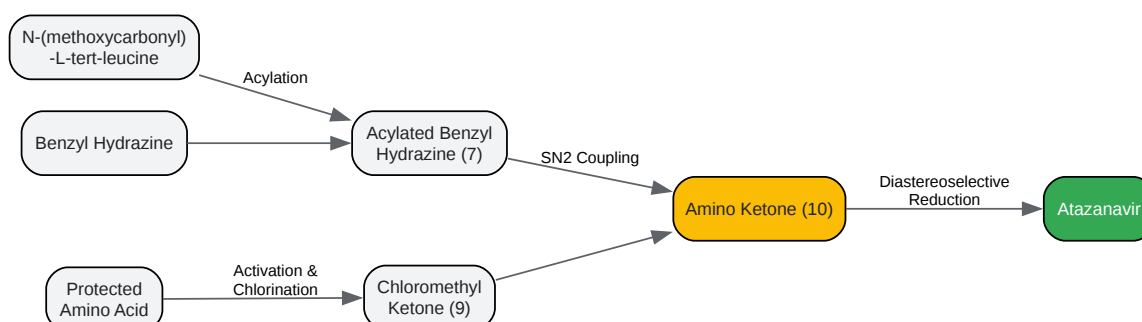
Caption: Mechanism of Action of Atazanavir.

## Synthesis Pathways of Atazanavir

The synthesis of Atazanavir is a complex multi-step process. Several synthetic routes have been developed, aiming to improve efficiency, yield, and diastereoselectivity, particularly for large-scale manufacturing. A common strategy involves the coupling of two key intermediates followed by stereoselective reduction.

## Convergent Synthesis via Diastereoselective Reduction

One efficient and practical approach involves the coupling of an acylated benzyl hydrazine intermediate with a chloromethyl ketone, followed by a key diastereoselective reduction step to establish the desired stereochemistry of the hydroxyl group.[11]

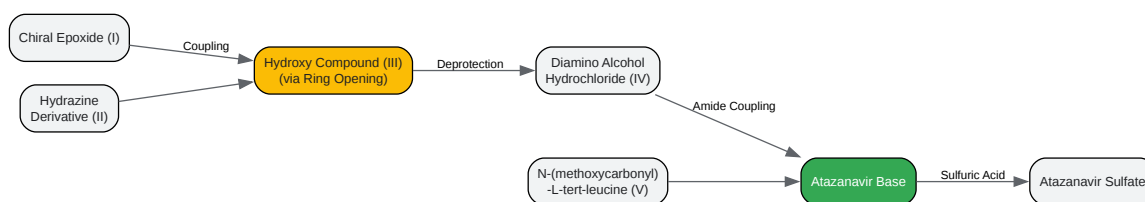


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Caption: Convergent Synthesis Workflow for Atazanavir.

## Synthesis via Epoxide Ring-Opening

Another widely used pathway involves the ring-opening of a chiral epoxide intermediate by a hydrazine derivative. This method establishes one of the key stereocenters early in the synthesis. The resulting diamino alcohol is then coupled with N-(methoxycarbonyl)-L-tert-leucine to complete the core structure.



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Caption: Atazanavir Synthesis via Epoxide Intermediate.

## Key Experimental Protocols

The following protocols are adapted from published literature and patents, providing an overview of the key transformations.

### Protocol 1: SN2 Coupling of Intermediates (7) and (9)

Adapted from Fan, X. et al., Organic Process Research & Development, 2008.[11]

- To a solution of N-(methoxycarbonyl)-L-tert-leucine acylated benzyl hydrazine (Intermediate 7) in acetonitrile ( $\text{CH}_3\text{CN}$ ) are added sodium bicarbonate ( $\text{NaHCO}_3$ ) and sodium iodide ( $\text{NaI}$ ).
- The chloromethyl ketone intermediate (Intermediate 9) is added to the mixture.
- The reaction is stirred at room temperature until completion, typically monitored by HPLC.
- Upon completion, the reaction mixture is worked up by partitioning between an organic solvent (e.g., ethyl acetate) and water.
- The organic layer is washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude amino ketone (Intermediate 10), which can be purified

by crystallization.

## Protocol 2: Diastereoselective Reduction of Amino Ketone (10)

Adapted from Fan, X. et al., Organic Process Research & Development, 2008.[11]

- The amino ketone intermediate (Intermediate 10) is dissolved in a suitable aprotic solvent, such as diethyl ether (Et<sub>2</sub>O) or tetrahydrofuran (THF).
- The solution is cooled to a low temperature (e.g., -78 °C).
- A solution of a reducing agent, lithium tri-tert-butoxyaluminum hydride (LiAl(O-t-Bu)<sub>3</sub>H), is added dropwise to the cooled solution. The choice of this bulky reducing agent is critical for achieving high diastereoselectivity under Felkin-Anh control.
- The reaction is stirred at low temperature until the starting material is consumed.
- The reaction is quenched carefully with a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt) and allowed to warm to room temperature.
- The product is extracted into an organic solvent, and the combined organic layers are washed, dried, and concentrated to afford Atazanavir base.

## Protocol 3: Preparation of Atazanavir Sulfate

Adapted from EP2542527A2.[12]

- Atazanavir base (e.g., 60 kg) is dissolved in ethanol (390 L).
- Concentrated sulfuric acid (e.g., 5.16 L) is added to the solution at an ambient temperature of 25-30 °C.
- The mixture is stirred for approximately 40 minutes.
- An anti-solvent, n-heptane (498 L), is added, followed by seeding with a small amount of **Atazanavir Sulfate** crystals (e.g., 80 g) to induce crystallization.

- The suspension is stirred for an extended period (e.g., 16 hours) at 25-30 °C to allow for complete precipitation.
- The resulting solid is collected by filtration, washed with a 1:1 mixture of ethanol and n-heptane, and dried to yield the final **Atazanavir Sulfate** product.

## Quantitative Data Summary

The efficiency of the synthesis is critically evaluated by the yields and purity achieved at key stages. The following tables summarize representative quantitative data from various synthetic approaches.

Table 1: Yields of Key Synthetic Steps

Step	Starting Materials	Product	Reported Yield	Reference
SN2 Coupling	Intermediates (7) and (9)	Amino Ketone (10)	High	[11]
Diastereoselective Reduction	Amino Ketone (10)	Atazanavir Base	~74%	[13]
Continuous Flow Synthesis (3-step)	Biaryl building blocks	Biaryl-hydrazine unit	74% (overall)	[14][15]
Final Salt Formation	Atazanavir Base	Atazanavir Sulfate	~97%	[12]

Table 2: Purity and Diastereoselectivity



Product / Intermediate	Analytical Method	Purity / Selectivity Metric	Result	Reference
Atazanavir Base	HPLC	Purity	>99%	[16]
Atazanavir (after reduction)	Chiral HPLC	Diastereomeric Ratio (syn:anti)	High (Felkin-Anh)	[11]
Atazanavir Sulfate (Final API)	HPLC	Purity	99.93%	[12]
Atazanavir Sulfate (Final API)	HPLC	Diastereomeric Impurities (RSSS, SSSR isomers)	0.01% each	[12]
N-(methoxycarbonyl)-L-tert-leucine	Chiral HPLC	D-isomer content (controlled to limit final API impurities)	< 0.1%	[17]

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